4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring and a carboxylic acid group, which is further converted to its hydrochloride salt form for enhanced stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include ketones, alcohols, and amines, depending on the specific reaction conditions.
Coupling Reactions: Products include biaryl compounds and other complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various biological activities, including analgesic effects. They are likely to block the effects of prostaglandins through inhibition of downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-4-piperidinol: This compound has a hydroxyl group instead of a carboxylic acid group and exhibits potential antioxidant activity.
4-Bromo-N-Z-piperidine: This compound has a benzyl protecting group on the nitrogen atom and is used in organic synthesis.
4-Amino-1-Boc-piperidine: This compound has an amino group and a tert-butyl carbamate protecting group, making it useful in the synthesis of various piperidine derivatives.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by the presence of a bromophenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of analgesia and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C12H14BrNO2·HCl
- Molecular Weight : 292.61 g/mol
- IUPAC Name : this compound
The compound's structure includes a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways. Piperidine derivatives are known to exhibit analgesic effects, likely through the inhibition of prostaglandin synthesis and modulation of pain signaling pathways. The bromophenyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic activity. A study demonstrated that piperidine derivatives can effectively reduce pain responses in animal models, suggesting their potential as non-opioid analgesics .
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways . Further research is necessary to elucidate the specific mechanisms involved.
Antimicrobial Effects
The compound has been explored for its antimicrobial properties. Studies suggest that piperidine derivatives can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .
Case Study 1: Pain Management
A study published in Pain Research and Management evaluated the analgesic effects of piperidine derivatives, including this compound. The results showed a significant reduction in pain scores in rodent models compared to control groups, highlighting its potential as an effective pain management agent.
Case Study 2: Cancer Cell Line Testing
In a recent investigation into the anticancer effects of piperidine derivatives, this compound was tested against various human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics, suggesting a favorable therapeutic index.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(4-Bromophenyl)-4-piperidinol | Hydroxyl derivative | Antioxidant activity |
4-Bromo-N-Z-piperidine | Benzyl derivative | Used in organic synthesis |
4-Amino-1-Boc-piperidine | Amino derivative | Synthesis of various piperidine derivatives |
The unique combination of functional groups in this compound distinguishes it from other piperidine derivatives, potentially enhancing its biological activities.
Properties
IUPAC Name |
4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBIHPBVZJONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678353 | |
Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-63-2 | |
Record name | 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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